Benzenethiol, 2,5-bis(5-tert-butyl-2-benzoxazolyl)-
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Overview
Description
2,5-Bis(5-(tert-butyl)benzo[d]oxazol-2-yl)benzenethiol is a light-emitting chemical compound that belongs to the benzoxazole derivative family. It is known for its excellent ultraviolet-visible absorption properties and outstanding fluorescent ability . This compound is commonly used as a fluorescent brightener and photoinitiator due to its unique optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(5-(tert-butyl)benzo[d]oxazol-2-yl)benzenethiol typically involves the reaction of 2,5-diaminobenzenethiol with 5-(tert-butyl)-2-hydroxybenzaldehyde under acidic conditions to form the benzoxazole rings . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified by recrystallization or sublimation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(5-(tert-butyl)benzo[d]oxazol-2-yl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
2,5-Bis(5-(tert-butyl)benzo[d]oxazol-2-yl)benzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent brightener and photoinitiator in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and imaging techniques to visualize biological samples.
Medicine: Investigated for potential use in diagnostic assays and as a fluorescent marker in medical imaging.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. Upon exposure to ultraviolet light, it absorbs the energy and re-emits it as visible light, making it useful in various fluorescence-based applications . The molecular targets and pathways involved include the interaction with ultraviolet light and the subsequent emission of visible light .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Another benzoxazole derivative with similar fluorescent properties.
4,4’-Bis(2-benzoxazolyl)stilbene: A compound used as an optical brightener with comparable ultraviolet-visible absorption properties.
Uniqueness
2,5-Bis(5-(tert-butyl)benzo[d]oxazol-2-yl)benzenethiol is unique due to its specific structure, which imparts excellent ultraviolet-visible absorption and fluorescent properties. Its tert-butyl groups enhance its stability and solubility, making it more effective in various applications compared to similar compounds .
Properties
CAS No. |
34114-04-0 |
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Molecular Formula |
C28H28N2O2S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2,5-bis(5-tert-butyl-1,3-benzoxazol-2-yl)benzenethiol |
InChI |
InChI=1S/C28H28N2O2S/c1-27(2,3)17-8-11-22-20(14-17)29-25(31-22)16-7-10-19(24(33)13-16)26-30-21-15-18(28(4,5)6)9-12-23(21)32-26/h7-15,33H,1-6H3 |
InChI Key |
HVHUPWGZKSHWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C)S |
Origin of Product |
United States |
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